Acetylthiocholine iodide
Overview
Description
- It is soluble in water and ethanol but insoluble in ether and acetone.
- Functionally, it serves as a substrate for the enzyme acetylcholinesterase (AChE) and acts as an agonist for the nicotinic acetylcholine receptor (AChR) .
- Researchers commonly use it in biochemical studies to determine AChE activity .
Acetylthiocholine iodide: is an organic compound with the chemical formula . It appears as a white powder.
Mechanism of Action
Target of Action
Acetylthiocholine iodide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it terminates nerve impulses by catalyzing the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
This compound acts as a substrate for AChE . It is hydrolyzed by AChE, producing thiocholine and acetic acid . This process mimics the natural hydrolysis of acetylcholine, allowing the compound to be used in assays to determine AChE activity .
Biochemical Pathways
The hydrolysis of this compound by AChE is part of the cholinergic system’s biochemical pathways. The cholinergic system is involved in numerous physiological functions, including muscle contraction, heart rate regulation, learning, and memory . By acting as a substrate for AChE, this compound can influence these pathways and their downstream effects.
Pharmacokinetics
This compound is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The hydrolysis of this compound by AChE results in the production of thiocholine and acetic acid . This reaction can be used to measure AChE activity, providing valuable information in various research and clinical contexts. For example, AChE inhibitors are used in the treatment of conditions like Alzheimer’s disease , and assays using this compound can help evaluate the efficacy of these inhibitors.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence and activity level of AChE would directly affect the compound’s action . Additionally, factors that affect the compound’s solubility, such as pH and temperature, could also influence its action and efficacy
Biochemical Analysis
Biochemical Properties
Acetylthiocholine iodide plays a significant role in biochemical reactions, particularly as a substrate for acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate . By serving as a substrate for this enzyme, this compound aids in the regulation of acetylcholine levels in the body .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with acetylcholinesterase. By acting as a substrate for this enzyme, it influences cellular functions such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with acetylcholinesterase. As a substrate for this enzyme, it participates in the hydrolysis of acetylcholine, thereby influencing the levels of this neurotransmitter in the body
Metabolic Pathways
This compound is involved in the metabolic pathway of acetylcholine hydrolysis, where it acts as a substrate for the enzyme acetylcholinesterase
Preparation Methods
Synthetic Routes: Acetylthiocholine iodide can be synthesized through various methods, including chemical reactions involving thiocholine and acetyl chloride.
Reaction Conditions: The specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is common.
Chemical Reactions Analysis
Reactions: Acetylthiocholine iodide can undergo various reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions: Hydrolysis typically involves the use of water or hydroxide ions. Oxidation reactions may employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: The primary products depend on the specific reaction. For example, hydrolysis yields acetic acid and thiocholine.
Scientific Research Applications
Neuroscience: Researchers use acetylthiocholine iodide to study cholinergic neurotransmission and AChE activity.
Organ Physiology: It plays a role in understanding organ function, especially related to cholinergic systems.
Other Fields: Its applications extend to biochemistry, pharmacology, and toxicology.
Comparison with Similar Compounds
Uniqueness: Acetylthiocholine iodide’s uniqueness lies in its specific role as an AChE substrate and AChR agonist.
Similar Compounds: While there are other acetylcholine analogs, none precisely match its combination of properties.
Properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLZMAMTZXLBP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883764 | |
Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866-15-5 | |
Record name | Acetylthiocholine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1866-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylthiocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylthiocholine iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylthioethyltrimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACETYLTHIOCHOLINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKH6P4YRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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